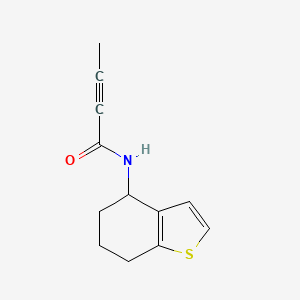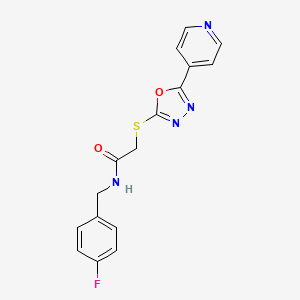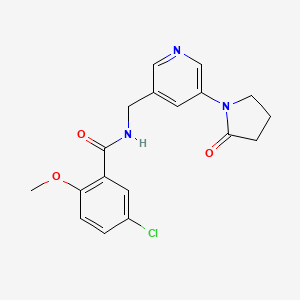
4-(2-Fluorophenyl)piperazinyl 3-(piperidylsulfonyl)phenyl ketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Fluorophenyl)piperazinyl 3-(piperidylsulfonyl)phenyl ketone is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a piperidylsulfonylphenyl ketone moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluorophenyl)piperazinyl 3-(piperidylsulfonyl)phenyl ketone typically involves multiple steps, starting with the preparation of the piperazine and piperidine derivatives. Common methods include:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form protected piperazines.
Ugi Reaction: A multicomponent reaction that combines an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to form piperazine derivatives.
Ring Opening of Aziridines: Aziridines can be opened by N-nucleophiles to form piperazine derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Fluorophenyl)piperazinyl 3-(piperidylsulfonyl)phenyl ketone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert ketones to alcohols or amines to secondary amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(2-Fluorophenyl)piperazinyl 3-(piperidylsulfonyl)phenyl ketone has several applications in scientific research:
Drug Discovery: It is used as a lead compound in the development of new pharmaceuticals due to its unique structural features.
Medicinal Chemistry: The compound is studied for its potential therapeutic effects and interactions with biological targets.
Materials Science: It is explored for its potential use in the development of new materials with specific properties.
Mecanismo De Acción
Comparación Con Compuestos Similares
Similar Compounds
Piperazine Derivatives: Compounds like aripiprazole and quetiapine share the piperazine moiety and are used in various therapeutic applications.
Piperidine Derivatives: Compounds such as ranolazine and trimetazidine contain the piperidine ring and are used in cardiovascular treatments.
Propiedades
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-(3-piperidin-1-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O3S/c23-20-9-2-3-10-21(20)24-13-15-25(16-14-24)22(27)18-7-6-8-19(17-18)30(28,29)26-11-4-1-5-12-26/h2-3,6-10,17H,1,4-5,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHXPGCNJGVPTOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{3-[2-(Benzyloxy)phenyl]propyl}pyridine](/img/structure/B2799379.png)

![2-ethoxy-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide](/img/structure/B2799381.png)
![Methyl 3-[(2-phenylthieno[3,2-d]pyrimidin-4-yl)sulfanyl]phenyl ether](/img/structure/B2799387.png)
![2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2799388.png)


![N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2799392.png)

![6-[(5-{[(3-chlorophenyl)methyl]sulfanyl}-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2799396.png)

![3,6-dichloro-N-[2-(2,6-dimethylmorpholin-4-yl)-2-methylpropyl]pyridine-2-carboxamide](/img/structure/B2799398.png)
